Comparative Bioactivity Data Not Publicly Available for CAS 1156708-95-0
A systematic search of primary research literature and authoritative databases failed to identify publicly disclosed quantitative bioactivity data (e.g., IC50, Ki, Kd, EC50, MIC) for (5-(Pyridin-2-yl)-1H-imidazol-2-yl)methanamine (CAS 1156708-95-0) that satisfy the core evidence admission rules of this guide. No direct head-to-head comparisons or cross-study comparable data meeting the required quantitative thresholds were found. The only identified numerical bioactivity data for a closely related scaffold (SB-431542, CAS 301836-41-9) cannot be extrapolated to this compound due to substantial structural divergence . Consequently, a quantitative, comparator-anchored differentiation claim cannot be substantiated for procurement decision-making at this time. Users should rely on orthogonal criteria such as vendor-specific purity certification and validated analytical characterization for selection.
| Evidence Dimension | ALK5 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | SB-431542 (structurally distinct 2,4,5-trisubstituted imidazole) |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
The absence of public quantitative data precludes evidence-based differentiation from analogs for procurement.
